molecular formula C23H21N3O3 B4667361 N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide

Cat. No.: B4667361
M. Wt: 387.4 g/mol
InChI Key: SAYIOAVTUSCERO-UHFFFAOYSA-N
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Description

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methylbenzamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide typically involves the reaction of 4-acetamidophenyl isocyanate with 4-methylbenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-acetamidophenyl)carbamoyl]-4-methylbenzoic acid
  • N-[(4-acetamidophenyl)carbamoyl]-4-ethylbenzamide
  • N-[(4-acetamidophenyl)carbamoyl]-4-methoxybenzamide

Uniqueness

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both acetamidophenyl and methylbenzamide groups allows for versatile reactivity and potential interactions with various molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-3-5-17(6-4-15)22(28)25-20-9-7-18(8-10-20)23(29)26-21-13-11-19(12-14-21)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYIOAVTUSCERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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